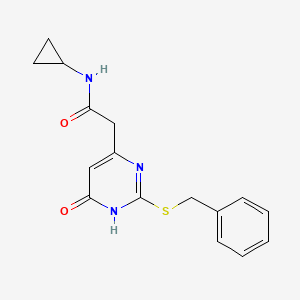

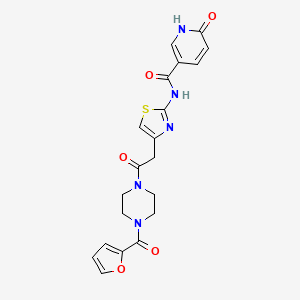

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate is a chemical entity that has been referenced in various research contexts, particularly in the synthesis of biologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar compounds with tert-butyl and piperidine moieties have been synthesized and studied for their potential as intermediates in pharmaceutical development.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from commercially available materials. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was synthesized from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution and oxidation . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl and piperidine moieties has been characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was confirmed using NMR, MS, FT-IR, and X-ray diffraction, and further analyzed using density functional theory (DFT) . These techniques could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl and piperidine-containing compounds has been explored in the context of synthesizing biologically active molecules. For instance, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an intermediate in the synthesis of crizotinib . The reactivity of this compound could be studied in similar contexts to understand its potential as an intermediate in drug synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been deduced from their synthesis and structural characterization. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate provided insights into its molecular geometry and potential intermolecular interactions . These properties are crucial for understanding the behavior of these compounds in biological systems and could be similarly analyzed for this compound.

Scientific Research Applications

Catalytic Activity in Acylation Chemistry

The compound tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate and its derivatives have been researched for their effectiveness as catalysts in acylation chemistry. A study revealed the synthesis and polymerization of a related compound, leading to the creation of poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These derivatives showcased substantial catalytic activity, particularly in the acylation of tert-butanol with acetic anhydride to form tert-butyl acetate. The study also delved into the influence of neighboring groups within the catalytic cycle, shedding light on the mechanisms that enhance catalytic performance (Mennenga et al., 2015).

Role in Synthesizing Biologically Active Compounds

The compound has been identified as a crucial intermediate in the synthesis of various biologically active compounds. One such study involved synthesizing tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, highlighting its importance in the production of crizotinib, a drug used in cancer treatment. This synthesis involved multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with the structures confirmed by MS and HNMR spectrum analysis (Kong et al., 2016).

Contributions to Molecular and Crystal Structure Studies

In another study, the reaction of this compound with methylhydrazine led to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent. The study provided insights into the molecular and crystal structures of the compound, noting the dihedral angle between the pyrazole ring and the piperidine ring, thus contributing to the field of structural chemistry (Richter et al., 2009).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 4-amino-4-pyridin-3-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)18-9-6-15(16,7-10-18)12-5-4-8-17-11-12/h4-5,8,11H,6-7,9-10,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJSVRFWYHZVPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

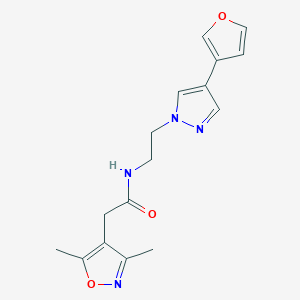

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(3,5-difluorophenyl)methanesulfonamide](/img/structure/B2508138.png)

![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide](/img/structure/B2508142.png)

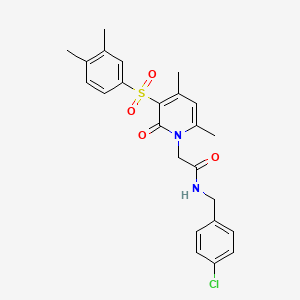

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2508146.png)

![6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2508152.png)

![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate](/img/structure/B2508155.png)

![4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide](/img/structure/B2508156.png)

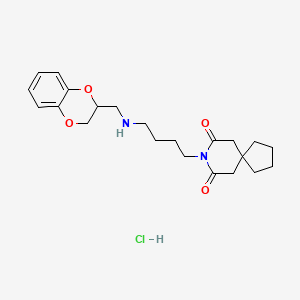

![7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2508159.png)